Furo[3,2-c]pyridine-4-carboxylic acid
Overview
Description
“Furo[3,2-c]pyridine-4-carboxylic acid” is a chemical compound with the molecular weight of 163.13 . It is used in the field of chemistry for various purposes . The furo[3,2-c]pyridine core has been identified as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs) and efficient modulators of the Hedgehog signaling pathway .
Synthesis Analysis
The synthesis of “Furo[3,2-c]pyridine-4-carboxylic acid” involves several steps. One study reports a rare four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates to prepare novel furo[3,2-c]pyridine-1,4-diones . Another study describes the synthesis of pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for synthesis of pyrano[3,2-b]pyranone derivatives under solvent-free conditions .
Molecular Structure Analysis
The molecular structure of “Furo[3,2-c]pyridine-4-carboxylic acid” can be represented by the InChI code: 1S/C8H5NO3/c10-8(11)7-5-2-4-12-6(5)1-3-9-7/h1-4H,(H,10,11) . This indicates that the compound contains 8 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .
Chemical Reactions Analysis
“Furo[3,2-c]pyridine-4-carboxylic acid” can undergo various chemical reactions. For instance, it can participate in a unique domino reaction that includes C–H activation, Lossen rearrangement, annulation, and lactonization . This reaction pathway allows for the synthesis of novel furo[3,2-c]pyridine-1,4-diones .
Physical And Chemical Properties Analysis
“Furo[3,2-c]pyridine-4-carboxylic acid” is a powder that is stored at room temperature .
Scientific Research Applications
Chemical Synthesis
Furo[3,2-c]pyridine-4-carboxylic acid is a chemical compound with the CAS Number: 190957-82-5 . It is often used as a building block in chemical synthesis due to its unique structure. The compound can be used to create a variety of complex molecules for further research and development .
Biological Activity
The pyrrolo[3,4-c]pyridine structure, which is similar to the furo[3,2-c]pyridine structure, has been found to have significant biological activity . Compounds with this structure have been found to reduce blood glucose levels, suggesting potential applications in the treatment of disorders such as hyperglycemia, type 1 diabetes, and other ailments where a reduction of blood glucose is beneficial .
Photodynamic Therapy
A furo[2,3-c]pyridine-based photosensitizer, which is similar to furo[3,2-c]pyridine, has been developed for use in photodynamic therapy . This photosensitizer shows near-infrared emission with high quantum yield, and high 1O2 and ˙OH generation efficiency . It could potentially be used for specific imaging and photodynamic ablation .
Safety and Hazards
Mechanism of Action
Mode of Action
It has been suggested that it may undergo a unique four-step cascade reaction, which includes c–h activation, lossen rearrangement, annulation, and lactonization . These reactions could potentially lead to changes in the structure and function of its targets.
Biochemical Pathways
The compound’s unique four-step cascade reaction suggests that it may interact with multiple biochemical pathways . The downstream effects of these interactions are currently unknown and warrant further investigation.
Result of Action
One study suggests that a compound with a similar structure, named liq-tf, showed high quantum yield and high generation efficiency of reactive oxygen species, and could be used for specific imaging and photodynamic ablation of gram-positive bacteria .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
properties
IUPAC Name |
furo[3,2-c]pyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)7-5-2-4-12-6(5)1-3-9-7/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFSQLGLFJHCDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442001 | |
Record name | Furo[3,2-c]pyridine-4-carboxylicacid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[3,2-c]pyridine-4-carboxylic acid | |
CAS RN |
190957-82-5 | |
Record name | Furo[3,2-c]pyridine-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=190957-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo[3,2-c]pyridine-4-carboxylicacid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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